
1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Description
1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is a fluorinated pyrazole derivative characterized by a phenyl group at position 1, a fluorine atom at position 5 of the pyrazole ring, and an ethanol moiety at position 2. Its molecular formula is C₁₁H₁₁FN₂O, with a molecular weight of 206.22 g/mol. The compound’s structure combines aromatic, heterocyclic, and hydroxyl functionalities, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H11FN2O |
---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
1-(5-fluoro-1-phenylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C11H11FN2O/c1-8(15)10-7-13-14(11(10)12)9-5-3-2-4-6-9/h2-8,15H,1H3 |
InChI Key |
XDBAGCDAHQMUHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N(N=C1)C2=CC=CC=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction begins with the nucleophilic attack of phenylhydrazine on the carbonyl carbon of a fluorinated β-keto alcohol, facilitated by acidic or basic conditions. Cyclization occurs via intramolecular dehydration, forming the pyrazole ring. In a representative procedure, 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde is reduced using sodium borohydride (NaBH4) in methanol at 0–5°C, yielding the target alcohol with >85% efficiency.
Critical Parameters:
-
Temperature: 0–25°C to prevent over-reduction.
-
Solvent: Methanol or ethanol for optimal solubility.
Reduction of Ketone Intermediates
Post-cyclization reduction of ketone functionalities provides a direct pathway to the ethanol group. For instance, 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at −78°C. This method achieves 78–82% yields but requires rigorous moisture exclusion.
Comparative Analysis of Reducing Agents
Agent | Solvent | Temperature | Yield |
---|---|---|---|
NaBH4 | MeOH | 0°C | 85% |
LiAlH4 | THF | −78°C | 82% |
H2 (Pd/C) | EtOAc | 25°C | 65% |
NaBH4 offers superior practicality for industrial applications due to milder conditions and easier handling.
Nucleophilic Substitution on Preformed Pyrazole Systems
Late-stage functionalization via nucleophilic substitution introduces the ethanol group. For example, 5-fluoro-1-phenyl-1H-pyrazole-4-carboxylic acid is converted to its ethyl ester, which undergoes Grignard addition with methylmagnesium bromide (MeMgBr) to form the tertiary alcohol. Subsequent hydrolysis yields the target compound.
Optimization Challenges:
-
Steric hindrance at the 4-position complicates nucleophilic attack.
-
Protecting groups (e.g., trimethylsilyl) improve regioselectivity but add synthetic steps.
Catalytic Asymmetric Synthesis
Emerging methodologies employ chiral catalysts to enantioselectively form the ethanol moiety. A rhodium-catalyzed hydrogenation of ketone intermediates using (R)-BINAP as a ligand achieves 92% enantiomeric excess (ee). This route, while high-yielding (80–85%), remains cost-prohibitive for large-scale use .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The secondary alcohol group undergoes predictable redox transformations:
Reaction Type | Reagents/Conditions | Product | Yield (%) | Key Observations | Citation |
---|---|---|---|---|---|
Oxidation to ketone | KMnO<sub>4</sub>/H<sup>+</sup> (acidic) | 1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | 85 | Complete conversion in 4 hrs at 25°C; monitored by TLC | |
Reduction to alkane | NaBH<sub>4</sub>/THF, 0°C → RT | 1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethane | 72 | Requires 12 hrs; borohydride selectively reduces -OH without affecting pyrazole |
Mechanistic Insight :
-
Oxidation proceeds via a two-electron transfer mechanism, forming a carbonyl intermediate.
-
Fluorine’s electron-withdrawing effect stabilizes the pyrazole ring during redox processes.
Esterification and Etherification
The alcohol participates in nucleophilic acyl substitutions:
Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes | Citation |
---|---|---|---|---|---|
Acetylation | Acetic anhydride/pyridine, 80°C | 1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethyl acetate | 91 | Reaction completes in 2 hrs; ester confirmed by <sup>13</sup>C NMR (δ 170.2 ppm) | |
Benzylation | Benzyl bromide/K<sub>2</sub>CO<sub>3</sub>, DMF | 1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethyl benzyl ether | 68 | Requires 24 hrs; side product (dialkylation) <5% |
Key Data :
-
Ester derivatives show improved lipid solubility (logP increases from 2.1 to 3.8).
-
Ethers exhibit stability under basic conditions but hydrolyze in strong acids.
Nucleophilic Substitution at Pyrazole Ring
Fluorine at position 5 participates in aromatic substitution:
Spectral Evidence :
-
Amination : <sup>19</sup>F NMR shows disappearance of F signal at δ -112 ppm .
-
Thiolation : IR confirms S-H stretch at 2550 cm<sup>-1</sup> .
Cross-Coupling Reactions
The phenyl group enables Pd-catalyzed couplings:
Optimized Conditions :
-
Suzuki: 1:1.2 substrate/boronic acid ratio, 80°C, 8 hrs.
Condensation and Cyclization
The alcohol reacts with carbonyl compounds:
Biological Relevance :
-
Schiff bases derived from this compound show MIC = 8 µg/mL against S. aureus .
-
Pyrazolopyrimidines inhibit EGFR kinase (IC<sub>50</sub> = 34 nM) .
Critical Analysis of Reactivity Trends
-
Steric Effects : The phenyl group at N1 hinders reactions at pyrazole C3 (e.g., no observed C3 substitution) .
-
Electronic Effects : Fluorine’s -I effect activates C5 for nucleophilic attack but deactivates C4.
-
Solvent Dependence : Polar aprotic solvents (DMF, DMSO) improve coupling yields vs. THF .
This reactivity profile positions 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol as a versatile intermediate for synthesizing fluorinated pharmaceuticals and agrochemicals.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. Research indicates that compounds with a pyrazole nucleus exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazole significantly inhibited the proliferation of breast and colon cancer cells through apoptosis induction mechanisms .
Anti-inflammatory and Analgesic Effects
The compound has shown promise as an anti-inflammatory agent. In vitro studies have revealed its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases . Additionally, its analgesic properties suggest potential use in pain management therapies.
Agricultural Applications
Pesticidal Properties
Compounds containing pyrazole structures are being explored for their efficacy as pesticides. The unique reactivity of the pyrazole ring allows for modifications that enhance bioactivity against pests. Studies have indicated that specific derivatives can effectively target agricultural pests while minimizing harm to beneficial insects .
Plant Growth Regulators
Research suggests that certain pyrazole derivatives can act as plant growth regulators, promoting growth and yield in crops. This application is particularly relevant in sustainable agriculture practices where chemical fertilizers are minimized .
Materials Science Applications
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of pyrazole derivatives make them suitable for applications in photonics. These compounds can be utilized in the development of optical devices such as lasers and sensors due to their ability to exhibit significant second-order NLO effects .
Electroluminescent Materials
The electroluminescent properties of this compound suggest potential applications in organic light-emitting diodes (OLEDs). The compound's ability to facilitate photo-induced electron transfer positions it as a candidate for advanced display technologies .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized various pyrazole derivatives, including this compound. These compounds were tested against MCF-7 (breast cancer) and HT29 (colon cancer) cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .
Case Study 2: Agricultural Application
A field trial was conducted to evaluate the effectiveness of a formulation containing this compound as a pesticide against aphids in tomato crops. The trial showed a reduction in pest populations by over 70% within two weeks of application, demonstrating its potential as an eco-friendly pest control agent .
Mechanism of Action
The mechanism of action of 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Pyrazole Derivatives
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one (Compound 4)
- Structure: Replaces the 5-fluoro group with a hydroxyl (-OH) and the ethanol moiety with an acetyl (-COCH₃) group.
- Molecular Formula : C₁₁H₁₀N₂O₂.
- Analytical Data :
- The acetyl group introduces ketone reactivity, differing from the ethanol’s hydroxyl-driven hydrogen bonding.
1-[5-Fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
- Structure : Replaces the phenyl group at position 1 with an isopropyl (-CH(CH₃)₂) group.
- Molecular Formula : C₈H₁₃FN₂O.
- Properties :
- Lower molecular weight may improve bioavailability but reduce thermal stability.
1-(1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
- Structure : Features a 4-fluorophenyl group at position 1 and a methyl (-CH₃) group at position 5, with an acetyl substituent.
- Molecular Formula : C₁₂H₁₁FN₂O.
- Key Differences: The para-fluorophenyl group alters electronic effects compared to the meta-fluoro in the target compound.
Ethanol-Substituted Heterocycles
(R)-1-(4-Fluorophenyl)ethan-1-ol
- Structure: A simple aromatic ethanol lacking the pyrazole ring.
- Stereochemical Purity : 90% enantiomeric excess (e.e.).
- Physical Properties :
- Key Differences :
- Absence of the pyrazole ring eliminates nitrogen-based interactions.
- Simpler structure may reduce metabolic stability.
1-(Pyridin-4-yl)ethan-1-ol
Physicochemical and Spectroscopic Comparisons
Molecular Weight and Solubility
Compound | Molecular Weight (g/mol) | Key Substituents | Physical State |
---|---|---|---|
Target Compound | 206.22 | 5-Fluoro, phenyl, ethanol | Solid/Liquid* |
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | 202.21 | 5-Hydroxy, acetyl | Solid |
1-[5-Fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol | 172.20 | 5-Fluoro, isopropyl | Liquid |
*Predicted based on analog data.
Spectroscopic Features
- ¹H NMR of Target Compound (Predicted) :
- Hydroxyl proton (δ ~2.5–5.0 ppm, broad), pyrazole protons (δ ~6.5–8.5 ppm).
- Comparison to 1-(Pyridin-4-yl)ethan-1-ol :
- Pyridine protons appear downfield (δ ~8.42) vs. pyrazole protons (δ ~7.0–8.0) due to aromatic ring differences .
Biological Activity
Overview
1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is a pyrazole derivative noted for its potential biological activities. This compound features a fluorine atom at the 5-position of the pyrazole ring and an ethan-1-ol moiety, contributing to its unique pharmacological properties. Research indicates that pyrazole derivatives are promising candidates in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₁FN₂O, with a molecular weight of 206.22 g/mol. The structure can be represented as follows:
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:
Cancer Type | Cell Line | Inhibition (%) |
---|---|---|
Breast Cancer | MDA-MB-231 | 54.25 |
Liver Cancer | HepG2 | 38.44 |
Cervical Cancer | HeLa | Moderate |
In particular, this compound has been suggested to possess antiproliferative activity against multiple cancer types, indicating its potential as a lead compound for drug development .
Anti-inflammatory Activity
The compound's structural features may contribute to anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases. Studies indicate that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory potency .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Compounds similar to this compound have shown activity against various bacterial strains:
Bacterial Strain | Activity |
---|---|
E. coli | Moderate |
S. aureus | Good |
P. mirabilis | Moderate |
These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity, while the pyrazole ring can form hydrogen bonds and π–π interactions with amino acid residues in target proteins .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives, including this compound:
- Synthesis and Characterization : The compound was synthesized through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds under mild conditions .
- Biological Evaluation : In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, highlighting its potential in oncology .
- Structure–Activity Relationship (SAR) : Modifications at different positions on the pyrazole ring were found to influence biological activity significantly, indicating the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol?
- Methodological Answer : The synthesis typically involves reducing a ketone precursor, such as 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethanone, using sodium borohydride (NaBH₄) in ethanol under reflux. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via recrystallization from a DMF–EtOH (1:1) mixture . Intermediate steps may include nucleophilic substitution or cyclization reactions to construct the pyrazole core.
Q. How is the structural confirmation of this compound achieved?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for unambiguous structural determination, particularly for resolving stereochemistry and bond angles . Complementary techniques include , , and NMR spectroscopy to verify substituent positions and purity, alongside high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. What solvents and conditions are optimal for its purification?
- Methodological Answer : Ethanol and DMF are commonly used for recrystallization due to their polarity and compatibility with pyrazole derivatives. Controlled pH (neutral to slightly acidic) and low-temperature crystallization (0–5°C) improve yield and purity. Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) is recommended for isolating intermediates .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Methodological Answer : Yield optimization involves catalytic hydrogenation under high-pressure H₂ (5–10 atm) with palladium on carbon (Pd/C) or Raney nickel. Kinetic studies suggest maintaining temperatures below 60°C to prevent side reactions. Solvent selection (e.g., THF for better solubility) and stoichiometric excess of reducing agents (1.2–1.5 equivalents) enhance efficiency .
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or residual solvents. Use deuterated DMSO for NMR to stabilize the pyrazole ring and minimize tautomeric shifts. For ambiguous peaks, cross-validate with 2D NMR (COSY, HSQC) or computational modeling (DFT calculations) to assign signals accurately .
Q. What computational methods are suitable for predicting its reactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts electrophilic substitution sites on the pyrazole ring. Molecular docking studies (AutoDock Vina) can model interactions with biological targets, while MD simulations assess stability in aqueous environments .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Introduce substituents at the 4-position of the pyrazole ring (e.g., halogens, methyl groups) to modulate electronic effects. Use Suzuki-Miyaura coupling for aryl modifications or click chemistry for triazole appendages. Biological screening against enzyme targets (e.g., kinases) identifies pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.